1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS: 2380041-27-8) features a urea backbone linked to two thiophene rings via a 1,2,3-triazole moiety . Its molecular formula is C₁₂H₁₅N₅O₃S₂ (MW: 341.41), with a structure optimized for heterocyclic diversity.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c19-13(15-8-11-3-1-5-20-11)14-7-10-9-18(17-16-10)12-4-2-6-21-12/h1-6,9H,7-8H2,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYWRYMTJBRBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, producing the 1,2,3-triazole ring.
Attachment of the Thiophene Groups: The thiophene groups can be introduced via a substitution reaction, where thiophene derivatives react with the triazole intermediate.
Urea Formation: The final step involves the reaction of the triazole-thiophene intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the triazole or thiophene rings, potentially altering its chemical properties.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential as a pharmacophore makes it a subject of interest in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
Thiophene-Containing Analogues
- Compounds: Synthesized via "Procedure C" at 40°C, these derivatives (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) incorporate fused benzoimidazotriazol-thiophene systems.
- Derivatives: Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea feature saturated tetrahydrobenzo[b]thiophene cores. The cyclohexene ring in these derivatives may enhance lipophilicity compared to the target’s planar thiophene rings .
Triazole-Containing Analogues
- Compounds : Urea derivatives (e.g., 11a–11o ) combine thiazole and piperazine moieties with triazole-linked urea. Their molecular weights (484.2–602.2) exceed the target’s 341.41, suggesting higher polarity or bulkier pharmacophores .
- Compounds : Pyridine-triazole ureas (e.g., 15a ) utilize nitrophenyl substituents on the triazole ring, introducing electron-withdrawing groups absent in the target. Such modifications could alter electronic properties or receptor binding .
Urea/Thiourea Derivatives
- Compounds: Azetidinone-phenothiazine ureas/thioureas (22 derivatives) highlight the impact of replacing urea with thiourea. Thiourea’s enhanced hydrogen-bonding capacity might improve target affinity but reduce metabolic stability .
- Triazine-Urea : A triazine core with triazole and thiourea substituents demonstrates how six-membered heterocycles (vs. the target’s five-membered thiophene) influence π-π stacking or solubility .
Molecular Weight and Lipophilicity
Commercial and Research Accessibility
The target compound is commercially available (), unlike many analogues in –13, which are research-only.
Biological Activity
The compound 1-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of substituted ureas, which are known for their diverse pharmacological properties. The incorporation of thiophene and triazole moieties enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.34 g/mol. The structure features two thiophene rings and a triazole ring linked through a urea functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₆S² |
| Molecular Weight | 316.34 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The triazole and thiophene groups contribute to its binding affinity, potentially modulating pathways related to cell proliferation, apoptosis, and antimicrobial activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Antimicrobial Activity : It could interfere with bacterial enzymes or disrupt microbial membranes.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and survival.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazoles have shown significant activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
- Antimicrobial Effects : Thiophene-containing compounds are known for their antibacterial and antifungal properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiophene-triazole derivatives against MCF-7 cells. Compounds similar to our target showed IC50 values indicating potent anticancer activity, suggesting that modifications in the structure can enhance efficacy .
- Antimicrobial Testing : In vitro tests demonstrated that derivatives with thiophene moieties exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Research Findings
Recent studies have focused on synthesizing various derivatives of triazole-thiophene compounds to optimize their biological activities. The following table summarizes key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
